
3-Methyl-N,N-bis(trimethylsilyl)butanamide
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Overview
Description
3-Methyl-N,N-bis(trimethylsilyl)butanamide is a silylated amide characterized by two trimethylsilyl (TMS) groups attached to the nitrogen atom of a butanamide backbone, with a methyl substituent at the 3-position of the butanoyl chain. This compound is primarily utilized as a silylating agent in organic synthesis and analytical chemistry, where it facilitates the derivatization of hydroxyl, amine, or carboxyl groups to improve volatility and stability for gas chromatography-mass spectrometry (GC-MS) analysis . Its steric and electronic properties, imparted by the bulky TMS groups, enhance its reactivity in nucleophilic substitutions and metal-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-bis(trimethylsilyl)butanamide typically involves the reaction of 3-methylbutanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methylbutanamide+2(Trimethylsilyl chloride)+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N,N-bis(trimethylsilyl)butanamide undergoes various types of chemical reactions, including:
Silylation: It acts as a silylating agent, transferring its trimethylsilyl groups to other molecules.
Substitution: The trimethylsilyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Silylation: Common reagents include alcohols, amines, and carboxylic acids. The reaction typically occurs at room temperature or slightly elevated temperatures.
Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl groups.
Major Products
Silylation: The major products are trimethylsilyl derivatives of the starting materials.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Analytical Chemistry
Silylation Agent:
One of the primary applications of 3-Methyl-N,N-bis(trimethylsilyl)butanamide is as a silylation agent in gas chromatography-mass spectrometry (GC-MS). Silylation enhances the volatility and thermal stability of analytes, allowing for more effective separation and detection. This compound can be used to derivatize various polar compounds, including alcohols, amines, and acids, facilitating their analysis in complex mixtures.
Case Study: Hormone Analysis
A significant study reported the use of this compound for the simultaneous determination of steroid hormones such as 17alpha-ethinylestradiol and estrone. The optimized silylation procedure demonstrated improved sensitivity and specificity in detecting these hormones in environmental samples. The study highlighted that using this compound resulted in nearly complete conversion of analytes to their trimethylsilyl derivatives, leading to clearer chromatographic profiles and enhanced detection limits .
Material Science
Surface Modification:
The compound has been explored for its potential in modifying surfaces to enhance hydrophobicity. By applying it as a coating agent, materials can exhibit improved resistance to water and other solvents, which is particularly useful in applications involving textiles and construction materials.
Case Study: Hydrophobic Coatings
Research on the application of this compound in creating hydrophobic surfaces demonstrated its effectiveness in reducing water absorption in building materials. The treated surfaces showed significantly lower water contact angles compared to untreated samples, indicating enhanced water repellency. This property can be crucial for extending the lifespan of construction materials exposed to harsh weather conditions .
Pharmaceutical Applications
Drug Development:
In pharmaceutical research, this compound has been utilized as a reagent for synthesizing novel compounds with potential therapeutic effects. Its ability to facilitate the formation of silylated intermediates makes it valuable in medicinal chemistry.
Case Study: Synthesis of Antimalarial Compounds
A notable application involved using this compound in the synthesis of new antimalarial agents. The introduction of trimethylsilyl groups during the synthesis process improved the solubility and bioavailability of the resulting compounds. This approach led to the identification of several promising candidates with enhanced efficacy against malaria parasites .
Environmental Science
Contaminant Analysis:
The compound's role extends into environmental science, where it aids in detecting and quantifying pollutants in soil and water samples. Its silylation properties are particularly advantageous for analyzing organic contaminants that are otherwise difficult to detect.
Case Study: Petroleum Hydrocarbon Detection
A study focused on using this compound for analyzing petroleum hydrocarbons in contaminated soils showed that silylation significantly improved the recovery rates of target compounds during GC-MS analysis. This application is vital for environmental monitoring and remediation efforts .
Summary Table of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Analytical Chemistry | Silylation for GC-MS | Enhanced sensitivity and specificity |
Material Science | Surface modification for hydrophobicity | Improved water resistance |
Pharmaceutical Research | Synthesis of antimalarial compounds | Increased solubility and bioavailability |
Environmental Science | Detection of petroleum hydrocarbons | Improved recovery rates in contaminated samples |
Mechanism of Action
The mechanism of action of 3-Methyl-N,N-bis(trimethylsilyl)butanamide primarily involves the transfer of its trimethylsilyl groups to other molecules. This process, known as silylation, enhances the stability and volatility of the target molecules, making them more suitable for analytical techniques such as gas chromatography and mass spectrometry. The molecular targets are typically hydroxyl, amino, and carboxyl groups, which react with the trimethylsilyl groups to form stable silyl ethers, amines, and esters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Bis(trimethylsilyl)acetamide (BSTFA)
Structure : Similar to the target compound but lacks the methyl-substituted butanamide chain, featuring an acetamide core.
Key Properties :
- Reactivity: Widely used for trimethylsilyl derivatization of polar functional groups in GC-MS .
- Stability: Less steric hindrance compared to 3-methylbutanamide derivatives, enabling faster reaction kinetics.
Applications : Derivatization of lipids, steroids, and pharmaceuticals .
Distinction : The methyl group in 3-methylbutanamide introduces steric effects that may slow derivatization but improve selectivity for bulky substrates .
Tris[N,N-bis(trimethylsilyl)amide] Metal Complexes
Examples :
- Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III) (La[N(SiMe₃)₂]₃)
- Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) (Nd[N(SiMe₃)₂]₃)
Key Properties :
- Thermal Stability : High melting points (156–166°C) due to strong metal-nitrogen bonds .
- Catalytic Activity: Effective in ring-opening polymerization of lactones and lactides . Distinction: Unlike the non-metallic 3-methylbutanamide, these complexes exhibit Lewis acidity, enabling coordination with monomers in polymer synthesis .
N,N-Bis(trimethylsilyl)alkenesulfenamides
Structure : Feature alkenylsulfenamide backbones with TMS groups.
Key Properties :
- Synthesis : Prepared via transamination of S-alkenylthiophthalimides .
- Applications : Intermediate for sulfenamides and sulfonamides in medicinal chemistry.
Distinction : The presence of sulfur and alkenyl groups alters reactivity, favoring electrophilic additions over silylation .
Substituted Butanamides
Examples :
- N,N'-(1,4-Phenylene)bis(3-oxobutanamide) (CAS 24731-73-5): Contains a phenylene bridge and keto groups .
- N,N-Dibenzyl-3-oxobutanamide (CAS 61845-91-8): Features benzyl substituents and a ketone .
Key Properties :
- Applications : Used as directing groups in C–H functionalization or as intermediates in heterocycle synthesis.
- Reactivity: The keto group enables enolate formation, unlike the TMS-protected 3-methylbutanamide .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Key Distinctions
Steric Effects : The 3-methyl group in the target compound increases steric hindrance compared to BSTFA, reducing reaction rates but enhancing selectivity for less accessible functional groups .
Thermal Stability: Metal-TMS amides (e.g., La[N(SiMe₃)₂]₃) exhibit superior thermal stability (mp >150°C) compared to non-metallic TMS amides, making them suitable for high-temperature catalysis .
Reactivity in Synthesis : While this compound is effective in silylation, its branched structure may limit compatibility in reactions requiring linear substrates, unlike simpler TMS-acetamides .
Analytical Utility : Both BSTFA and the target compound are pivotal in GC-MS, but the latter’s methyl group may reduce volatility for certain analytes .
Biological Activity
3-Methyl-N,N-bis(trimethylsilyl)butanamide is a compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique trimethylsilyl groups, which enhance its lipophilicity and may influence its interaction with biological targets. The chemical formula is C11H23NOSi2.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound, particularly in the context of antimalarial and antibacterial applications.
Antimalarial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antimalarial properties. For instance, a series of amides were synthesized and tested against Plasmodium falciparum strains, revealing promising results in inhibiting heme detoxification pathways in the parasite's digestive vacuole .
Table 1: Antimalarial Activity of Related Compounds
Compound | Activity (IC50, µM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Analog A | 1.5 | 40 |
Analog B | 2.0 | 35 |
Antibacterial Activity
In addition to antimalarial effects, structural analogs have shown antibacterial activity against various pathogens. A study evaluated the efficacy of several derivatives using broth microdilution assays against Staphylococcus aureus, indicating that modifications to the amide structure can enhance antimicrobial properties .
Table 2: Antibacterial Activity against Staphylococcus aureus
Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
This compound | TBD |
Derivative A | 5 |
Derivative B | 10 |
The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to disrupt critical pathways in target organisms:
- Inhibition of Heme Detoxification : Similar to chloroquine, it appears to inhibit hemozoin formation, leading to toxic accumulation of free heme in malaria parasites .
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, disrupting their integrity and function .
Case Studies
- Antimalarial Efficacy : In a controlled study, a series of amides including this compound were tested for their efficacy against different strains of P. falciparum. The results indicated that modifications to the trimethylsilyl group significantly influenced potency and selectivity .
- Antibacterial Testing : A comprehensive evaluation was conducted on various derivatives against S. aureus, revealing that specific structural changes improved antibacterial activity while maintaining low cytotoxicity towards human cells .
Properties
CAS No. |
88515-04-2 |
---|---|
Molecular Formula |
C11H27NOSi2 |
Molecular Weight |
245.51 g/mol |
IUPAC Name |
3-methyl-N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C11H27NOSi2/c1-10(2)9-11(13)12(14(3,4)5)15(6,7)8/h10H,9H2,1-8H3 |
InChI Key |
YXYQFUFBHWXRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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